molecular formula C9H12N2O2S B1416677 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid CAS No. 947013-57-2

4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid

Cat. No. B1416677
M. Wt: 212.27 g/mol
InChI Key: BDGXYESYCPEQEQ-UHFFFAOYSA-N
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Description

“4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid” is a compound used for proteomics research applications . It has a molecular formula of C9H12N2O2S and a molecular weight of 212.27 .


Molecular Structure Analysis

The molecular structure of “4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid” are characterized by its molecular formula (C9H12N2O2S) and molecular weight (212.27) . Further details about its physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Antimicrobial and Antifungal Applications

A series of polysubstituted derivatives of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate were synthesized and showed interesting antibacterial activity, particularly against A. baumannii and M. tuberculosis H37Rv strains. These structures serve as a basis for developing new antimycobacterial agents due to their significant antimicrobial efficacy (Yahya Nural et al., 2018).

Applications in Organic Synthesis

Research into the synthesis of complex heterocyclic systems, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, reveals the utility of related compounds in constructing novel bicyclic systems. These findings highlight the potential for creating diverse molecular structures with varied biological activities (Y. Kharchenko et al., 2008).

Anticancer Research

Hybrid molecules combining pyridine and thiazole moieties have been synthesized and evaluated for their cytotoxic actions against various cancer cell lines. Some derivatives demonstrated high antiproliferative activity, indicating their potential as anticancer agents. Notably, certain compounds exhibited selectivity towards cancer cells, suggesting a promising avenue for developing targeted cancer therapies (I. Ivasechko et al., 2022).

Future Directions

The future directions in the research of “4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by the study of the binding conformation of similar compounds, their potency towards specific targets, and their activity against certain receptors .

properties

IUPAC Name

4-methyl-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-6-7(8(12)13)14-9(10-6)11-4-2-3-5-11/h2-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGXYESYCPEQEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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